
(1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a complex organic compound that features both azetidine and triazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide under basic conditions.
Attachment of the Isopentyl Group: The isopentyl group can be introduced via a nucleophilic substitution reaction using an appropriate isopentyl halide.
Formation of the Triazole Ring: The triazole ring can be formed through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine or triazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound may be used as a probe to study the interactions of azetidine and triazole-containing molecules with biological targets. Its structure allows for the exploration of binding affinities and mechanisms of action in biological systems.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its unique structure could be exploited to develop new drugs with specific biological activities, such as anti-inflammatory or antimicrobial properties.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structure allows for the design of polymers or other materials with specific mechanical or chemical characteristics.
Wirkmechanismus
The mechanism of action of (1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-(1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
- (1-(1-propylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
- (1-(1-butylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Uniqueness
(1-((1-isopentylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is unique due to the presence of the isopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that are not observed in similar compounds with different alkyl groups.
Eigenschaften
Molekularformel |
C12H22N4O |
|---|---|
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
[1-[[1-(3-methylbutyl)azetidin-3-yl]methyl]triazol-4-yl]methanol |
InChI |
InChI=1S/C12H22N4O/c1-10(2)3-4-15-5-11(6-15)7-16-8-12(9-17)13-14-16/h8,10-11,17H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
IYBOCDSTDIKTAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN1CC(C1)CN2C=C(N=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


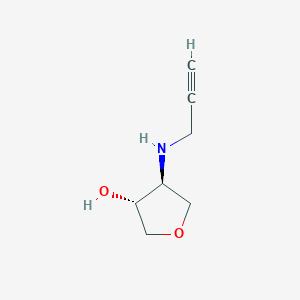
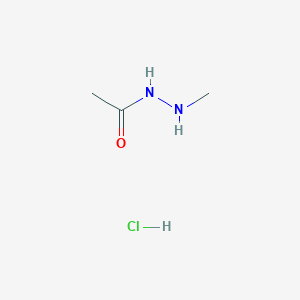
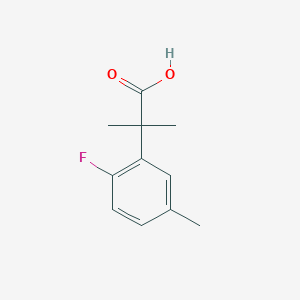
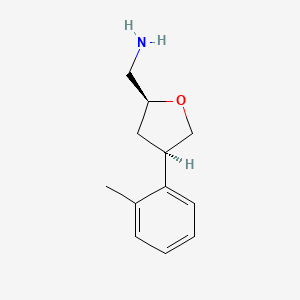
![2',7'-Dibromo-5,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13345839.png)
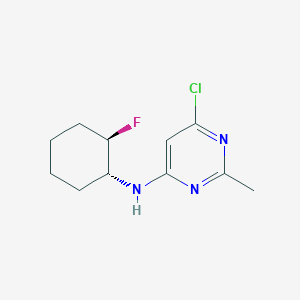
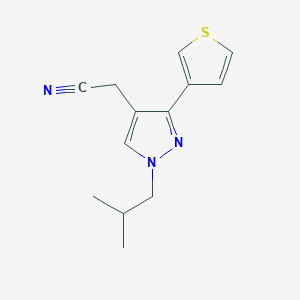
![6-Oxaspiro[3.4]octan-8-ol](/img/structure/B13345847.png)

![5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345850.png)


![4-Hydroxy-2',5'-dimethoxy-6-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13345879.png)
![tert-Butyl (S)-6-(5-(4-iodophenyl)-1H-imidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13345881.png)
